REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]([Br:8])[cH:5][cH:6][cH:7]1.[CH3:16][C:17]([CH3:18])([O-:19])[CH3:20].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH3:28][S:29]([CH3:30])=[O:31].[K+:21].[OH2:32].[OH:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[c:2]1([O:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[n:3][c:4]([Br:8])[cH:5][cH:6][cH:7]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc(Br)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Oc1ccccc1
|
Name
|
|
Type
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product
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Smiles
|
Brc1cccc(Oc2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |